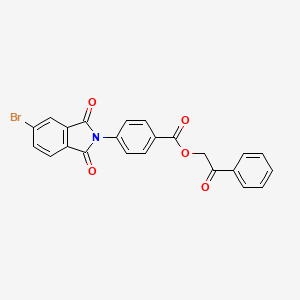
2-oxo-2-phenylethyl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method involves the esterification of 2-oxo-2-phenylethyl benzoate with 5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindole-2-yl. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons or alcohols.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL 2-(2-BROMO-4-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have diverse biological activities and applications.
Uniqueness
2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and potential applications. Its bromine and isoindole moieties contribute to its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C23H14BrNO5 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
phenacyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C23H14BrNO5/c24-16-8-11-18-19(12-16)22(28)25(21(18)27)17-9-6-15(7-10-17)23(29)30-13-20(26)14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
QJDDEEKAEMPUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11110400.png)
![N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11110416.png)
![2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11110418.png)
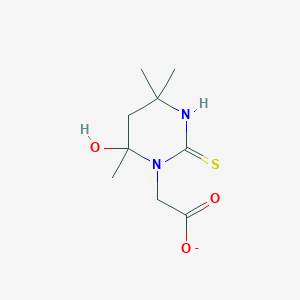
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11110435.png)
![N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11110438.png)
![N-{(1E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11110444.png)
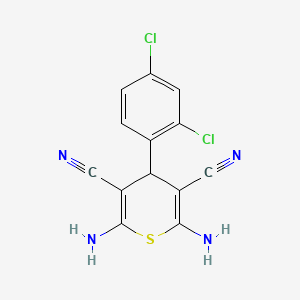
![3-[1,3-Bis(methylsulfonyl)-5-(nitroamino)imidazolidin-4-yl]-1,1-diethylurea](/img/structure/B11110459.png)
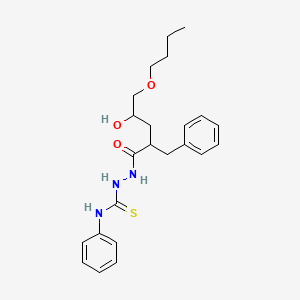
![1-[4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B11110464.png)
![5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate](/img/structure/B11110470.png)
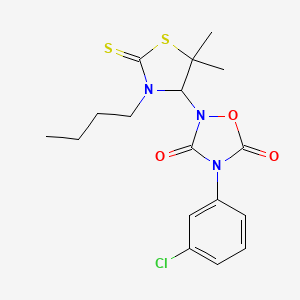
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11110485.png)
